1,2-Cyclohexanediol diacetate, trans-

説明

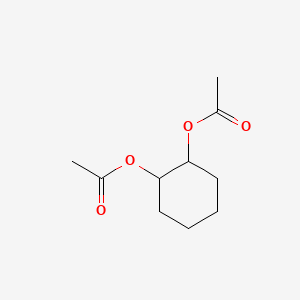

1,2-Cyclohexanediol diacetate, trans- is a useful research compound. Its molecular formula is C10H16O4 and its molecular weight is 200.23 g/mol. The purity is usually 95%.

The exact mass of the compound 1,2-Cyclohexanediol diacetate, trans- is 200.10485899 g/mol and the complexity rating of the compound is 200. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Cyclohexanediol diacetate, trans- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Cyclohexanediol diacetate, trans- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Scientific Research Applications

1,2-Cyclohexanediol diacetate, trans- has a variety of applications across different fields of research:

Organic Synthesis

This compound serves as an intermediate in organic synthesis processes. It is particularly valuable for:

- Reagent in Chemical Reactions: It participates in nucleophilic substitution reactions where acetoxy groups can be replaced by other nucleophiles.

- Synthesis of Other Compounds: It can be hydrolyzed to yield the parent diol and acetic acid, facilitating further chemical transformations .

Biological Studies

The compound is utilized in biological research for:

- Enzyme-Catalyzed Reactions: It can be involved in metabolic pathways and studies related to enzyme kinetics .

- Pharmacological Research: Investigating its role as a potential drug precursor or active pharmaceutical ingredient (API) due to its unique structural properties.

Industrial Applications

In industrial contexts, 1,2-cyclohexanediol diacetate, trans- is used for:

- Production of Fine Chemicals: It is a precursor for synthesizing various fine chemicals and specialty products .

- Chemical Manufacturing Processes: The compound's stability and reactivity make it suitable for large-scale chemical production.

Case Study 1: Synthesis of Optically Active Compounds

A study demonstrated the successful use of trans-1,2-cyclohexanediol diacetate in synthesizing optically active derivatives through asymmetric synthesis methods. The results indicated high yields and enantiomeric excesses, showcasing its utility in producing chiral compounds essential for pharmaceuticals .

| Entry | Substrate | Product | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| 1 | Example A | Product A | 91 | 93 |

| 2 | Example B | Product B | 82 | 91 |

| 3 | Example C | Product C | 68 | 90 |

Case Study 2: Direct Transformation of Epoxides

Research highlighted the efficient transformation of various epoxides into corresponding diacetates using an Ac2O/B(OH)3 system. This method demonstrated high yields and rapid reaction times under reflux conditions, emphasizing the compound's versatility in organic synthesis .

化学反応の分析

Ester Hydrolysis

The acetate groups in trans-1,2-cyclohexanediol diacetate undergo hydrolysis under acidic or basic conditions, regenerating the parent diol, trans-1,2-cyclohexanediol. This reaction is critical for its role as a protecting group in synthetic pathways.

Reaction Conditions and Products:

The stereochemistry of the trans isomer ensures that hydrolysis proceeds without epimerization, preserving the spatial arrangement of hydroxyl groups .

Substitution Reactions

The acetoxy groups participate in nucleophilic substitution reactions, enabling the introduction of diverse functional groups.

Examples:

| Nucleophile | Reagents/Conditions | Products |

|---|---|---|

| Thiols (-SH) | K₂CO₃, DMF, 60°C | trans-1,2-Cyclohexanedithiol |

| Amines (-NH₂) | NH₃ (g), MeOH, reflux | trans-1,2-Cyclohexanediamine |

These reactions are stereospecific, retaining the trans configuration due to the rigidity of the cyclohexane ring .

Oxidation and Reduction

Limited studies exist on redox reactions of the diacetate, but theoretical pathways include:

-

Oxidation : Using KMnO₄ or CrO₃ may cleave the cyclohexane ring, forming dicarboxylic acids.

-

Reduction : LiAlH₄ could reduce ester groups to alcohols, though this would regenerate the diol (redundant with hydrolysis).

Stereochemical Influence on Reactivity

The trans configuration imposes distinct steric and electronic effects:

| Property | Impact on Reactivity |

|---|---|

| Steric Hindrance | Slower nucleophilic substitution compared to cis isomer |

| Ring Strain | Enhanced susceptibility to acid-catalyzed hydrolysis |

特性

IUPAC Name |

(2-acetyloxycyclohexyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-7(11)13-9-5-3-4-6-10(9)14-8(2)12/h9-10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTPWRQTPXJRSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCCCC1OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938717 | |

| Record name | Cyclohexane-1,2-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1759-71-3, 2396-76-1, 2276-46-2 | |

| Record name | 1,2-Cyclohexanediol diacetate, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001759713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane-cic-1,2-diol diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, diacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane-1,2-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。